Dexindoprofen

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dexindoprofen, also known as dexibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID). It is the active dextrorotatory enantiomer of ibuprofen, which means it is one of the two mirror-image forms of ibuprofen. This compound is used to treat pain and inflammation and is considered to be more pharmacologically active and tolerable than racemic ibuprofen due to the higher concentration of the active S enantiomer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dexindoprofen can be synthesized from racemic ibuprofen through a process called chiral resolution. This involves separating the two enantiomers of ibuprofen and isolating the active S enantiomer. One common method for chiral resolution is differential crystallization, where the racemic mixture is crystallized under specific conditions to separate the enantiomers .

Industrial Production Methods

In industrial settings, this compound is produced by first synthesizing racemic ibuprofen and then using chiral resolution techniques to isolate the S enantiomer. The process involves several steps, including crystallization, filtration, and purification, to ensure the final product is of high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Dexindoprofen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Dexindoprofen has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of chiral resolution and enantiomeric purity.

Biology: Investigated for its effects on cellular processes and inflammation.

Medicine: Used in clinical studies to evaluate its efficacy and safety in treating pain and inflammation.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Dexindoprofen exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Ibuprofen: Racemic mixture containing both R and S enantiomers.

Ketoprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: An NSAID with a longer duration of action compared to dexindoprofen.

Uniqueness

This compound is unique in that it is the active enantiomer of ibuprofen, providing more targeted and effective pain relief with potentially fewer side effects. Its chiral purity allows for better pharmacological activity and tolerability compared to racemic ibuprofen .

Biological Activity

Dexindoprofen, a non-steroidal anti-inflammatory drug (NSAID), is the S-enantiomer of ibuprofen. It is primarily used for its analgesic, anti-inflammatory, and antipyretic properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and comparative efficacy with other NSAIDs.

Pharmacological Profile

This compound exhibits several pharmacological activities that contribute to its therapeutic efficacy:

- Anti-inflammatory Activity : this compound has been shown to significantly reduce inflammation. In studies involving animal models, it demonstrated a notable reduction in paw edema induced by egg-albumin, with a maximum inhibition of 42.06% reported for its prodrug forms . This indicates a strong anti-inflammatory potential comparable to other NSAIDs.

- Analgesic Effects : The analgesic activity of this compound has been confirmed through various models. In acetic acid-induced writhing tests, this compound exhibited higher mean percent inhibition compared to standard ibuprofen, showcasing its effectiveness in pain management .

- Antipyretic Activity : this compound also possesses antipyretic properties. Studies indicated that it effectively reduces fever by acting on the hypothalamus, likely through modulation of prostaglandin E2 levels .

This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. Molecular docking studies have shown that this compound and its prodrugs form stable complexes with COX-2, enhancing their pharmacological activity while potentially reducing gastrointestinal side effects associated with traditional NSAIDs .

Comparative Efficacy

This compound has been evaluated against other NSAIDs in clinical settings:

| Drug | Efficacy | Adverse Effects |

|---|---|---|

| This compound | Comparable to racemic ibuprofen | Lower incidence compared to diclofenac |

| Racemic Ibuprofen | Standard efficacy | Higher adverse reactions (30%) |

| Diclofenac | High efficacy | Significantly higher adverse reactions (90%) |

Clinical trials have demonstrated that this compound is at least as effective as racemic ibuprofen and shows comparable efficacy to diclofenac with significantly fewer adverse effects . In long-term safety studies, the incidence of adverse drug reactions was reported between 5.5% and 7.4% for this compound, which is lower than that observed for other NSAIDs .

Case Studies and Clinical Trials

- Clinical Trials Overview : A meta-analysis involving 1463 patients across multiple trials indicated that this compound is effective for conditions such as rheumatoid arthritis and osteoarthritis, with good tolerability compared to other NSAIDs .

- Post-Marketing Surveillance : Data from post-marketing studies involving over 7000 outpatients confirmed the favorable safety profile of this compound, highlighting its potential for long-term use without significant gastrointestinal complications .

Properties

CAS No. |

53086-13-8 |

|---|---|

Molecular Formula |

C17H15NO3 |

Molecular Weight |

281.30 g/mol |

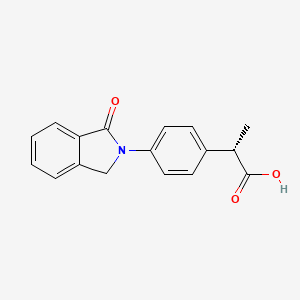

IUPAC Name |

(2S)-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid |

InChI |

InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)/t11-/m0/s1 |

InChI Key |

RJMIEHBSYVWVIN-NSHDSACASA-N |

SMILES |

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |

Key on ui other cas no. |

53086-13-8 |

Synonyms |

Dexindoprofen Indoprofen |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.